1,4-Bis((2-hydroxypropyl)amino)anthracene-9,10-dione
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Overview
Description
1,4-Bis((2-hydroxypropyl)amino)anthracene-9,10-dione is a derivative of anthraquinone, a class of compounds known for their diverse applications in various fields, including medicine and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis((2-hydroxypropyl)amino)anthracene-9,10-dione typically involves the reaction of 1,4-dichloroanthraquinone with 2-hydroxypropylamine. The reaction is carried out under controlled conditions, often in the presence of a base to facilitate the substitution reaction . The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include continuous flow reactors and advanced purification techniques to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
1,4-Bis((2-hydroxypropyl)amino)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino groups, with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of quinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of various substituted anthraquinone derivatives.
Scientific Research Applications
1,4-Bis((2-hydroxypropyl)amino)anthracene-9,10-dione has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other anthraquinone derivatives.
Biology: Studied for its interactions with biological molecules and potential as a fluorescent probe.
Industry: Utilized in the production of dyes and pigments due to its stable chromophore.
Mechanism of Action
The compound exerts its effects primarily through interaction with DNA and inhibition of topoisomerase II. This enzyme is essential for DNA replication and transcription, and its inhibition leads to the disruption of these processes, ultimately causing cell death. The compound intercalates into DNA, stabilizing the topoisomerase II-DNA complex and preventing the re-ligation of DNA strands .
Comparison with Similar Compounds
Similar Compounds
Mitoxantrone: Another anthraquinone derivative used in cancer treatment.
Ametantrone: Similar in structure and function, used as an anticancer agent.
Uniqueness
1,4-Bis((2-hydroxypropyl)amino)anthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxypropyl groups enhance its solubility and potentially reduce cardiotoxicity compared to other anthraquinone derivatives .
Properties
CAS No. |
72705-38-5 |
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Molecular Formula |
C20H22N2O4 |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
1,4-bis(2-hydroxypropylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C20H22N2O4/c1-11(23)9-21-15-7-8-16(22-10-12(2)24)18-17(15)19(25)13-5-3-4-6-14(13)20(18)26/h3-8,11-12,21-24H,9-10H2,1-2H3 |
InChI Key |
UHETYMRNMJBOCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC1=C2C(=C(C=C1)NCC(C)O)C(=O)C3=CC=CC=C3C2=O)O |
Origin of Product |
United States |
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